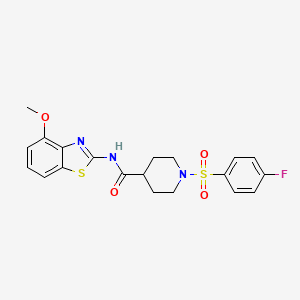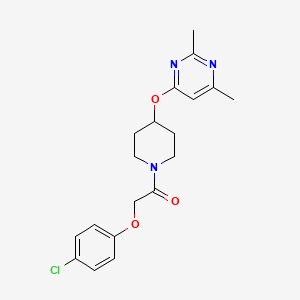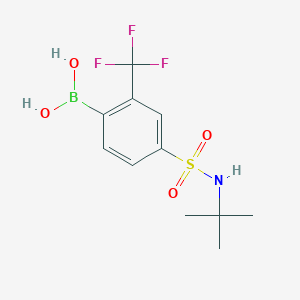
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as DMABN or 7-DMA-6-MeO-Tet, and it is a derivative of the indole alkaloid family.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also act as a neurotransmitter modulator, affecting the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide vary depending on the specific application. In studies on cancer cells, it has been shown to inhibit cell growth and induce cell death. In studies on inflammation, it has been shown to reduce the levels of inflammatory cytokines. In studies on the central nervous system, it has been shown to affect the levels of certain neurotransmitters.
実験室実験の利点と制限
One advantage of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is its potential as a treatment for various diseases. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. One limitation of this compound is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide. One direction is to further investigate its anti-cancer properties and determine its efficacy in clinical trials. Another direction is to study its effects on neurological disorders and develop potential treatments. Additionally, further research is needed to understand the mechanism of action and optimize the synthesis method for this compound.
Conclusion:
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is a complex compound that has potential applications in various fields of scientific research. Its synthesis method is complex, but it has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties. Further research is needed to determine its efficacy in humans and optimize its synthesis method.
合成法
The synthesis of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is a complex process that involves several steps. The first step is the preparation of 5,6,7,8-tetrahydroindolizin-7-ol, which is then converted into 5,6,7,8-tetrahydroindolizin-7-yl isocyanate. The isocyanate is then reacted with dimethylamine to obtain (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide. This synthesis method has been optimized to achieve a high yield of the compound.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases. Additionally, it has been studied for its effects on the central nervous system and has shown potential as a treatment for neurological disorders.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)8-4-6-14(18)15-12-7-10-17-9-3-5-13(17)11-12/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,15,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACWWWGMZMQDCD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN2C=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN2C=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide](/img/structure/B2754341.png)


![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2754348.png)

![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)





![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2754359.png)